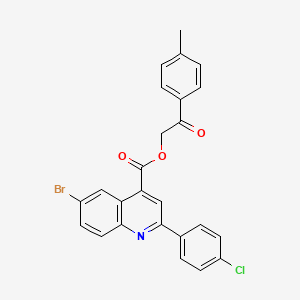![molecular formula C17H13N5O3 B12053385 3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic molecule that features a benzodioxole ring, a pyridine ring, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of the Benzodioxole and Pyrazole Rings: This step involves the formation of a carbohydrazide linkage between the benzodioxole and pyrazole rings.
Introduction of the Pyridine Ring: The final step involves the condensation of the carbohydrazide intermediate with pyridine-2-carbaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzodioxole and pyrazole derivatives.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell signaling, or metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: is unique due to its combination of benzodioxole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C17H13N5O3 |
|---|---|
分子量 |
335.32 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(22-19-9-12-3-1-2-6-18-12)14-8-13(20-21-14)11-4-5-15-16(7-11)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+ |
InChIキー |
QAOSEKJKKMIQFQ-DJKKODMXSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


molybdenum(VI)](/img/structure/B12053303.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)








![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)


